trans-N,N'-Diacetylcyclohexane-1,2-diamine
Description
Significance of trans-1,2-Diaminocyclohexane as a Chiral Scaffold in Organic Synthesis
trans-1,2-Diaminocyclohexane (DACH) is a C₂-symmetric organic compound that has become an invaluable building block in asymmetric synthesis. scbt.comwikipedia.org Its chirality, conformational rigidity, and the presence of two versatile amino groups make it an exemplary chiral scaffold. researchgate.net Enantiomerically pure DACH is readily available and is used extensively in the construction of chiral ligands, auxiliaries, and catalysts. researchgate.net
The significance of DACH stems from its successful application in a wide array of stereoselective transformations. It is the foundational component for numerous privileged ligands, including the salen-type ligands used in the Jacobsen epoxidation and the Trost asymmetric allylic alkylation, which are seminal examples of powerful catalytic systems. wikipedia.org The diamine framework allows for the straightforward introduction of various functionalities at the nitrogen atoms, enabling the fine-tuning of steric and electronic properties of the resulting catalysts to suit specific reactions. researchgate.net Its derivatives are employed in the synthesis of multidentate ligands, chiral stationary phases for chromatography, and organocatalysts. caymanchem.com
Overview of N-Functionalized trans-1,2-Diaminocyclohexane Derivatives
The two amino groups of the DACH scaffold are readily functionalized, leading to a vast library of derivatives with diverse applications. The nature of the substituent on the nitrogen atoms dictates the derivative's role, whether as a ligand for a metal catalyst, an organocatalyst, or a complexing agent.
Common classes of N-functionalized DACH derivatives include:
Schiff Bases: Condensation of DACH with aldehydes or ketones yields Schiff base (imine) ligands. Salen ligands, formed from salicylaldehyde (B1680747) derivatives, are particularly prominent and form stable complexes with various metals to catalyze reactions like epoxidation, cyclopropanation, and aziridination. arkat-usa.org
Sulfonamides and Amides: Derivatives bearing sulfonamide or amide groups are effective hydrogen-bond donors. This property is exploited in bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a reaction, such as in Michael additions. researchgate.net
N-Alkyl Derivatives: Simple alkylation of the amino groups, such as in trans-N,N'-dimethylcyclohexane-1,2-diamine, yields ligands that can be used in metal-catalyzed reactions, including copper-catalyzed C-N coupling reactions. sigmaaldrich.com
Tetraacetic Acid Derivatives: The compound trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) is a powerful chelating agent, analogous to EDTA, used in complexometric titrations and for sequestering metal ions. merckmillipore.comsigmaaldrich.com
These examples underscore the modularity of the DACH scaffold, where modification of the N-substituents provides access to a broad spectrum of chemical reactivity and selectivity.
Structural Context of trans-N,N'-Diacetylcyclohexane-1,2-diamine as a Diacylated Derivative
This compound is a specific derivative where both nitrogen atoms of the DACH core are acylated with acetyl groups. This structural modification converts the primary amino groups of the parent molecule into secondary amide functionalities. The introduction of the acetyl groups has several key effects: it neutralizes the basicity of the nitrogen atoms and introduces hydrogen bond donor (N-H) and acceptor (C=O) sites.
The compound, also known as trans-1,2-bis(acetamido)cyclohexane, is defined by its chemical and physical properties. scbt.com
| Property | Value |
| Chemical Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.27 g/mol |
| CAS Number | 70924-78-6 |
| Synonyms | trans-1,2-Bis(acetamido)cyclohexane, N,N'-((trans-Cyclohexane-1,2-diyl)diacetamide |
Scope of Academic Research on the Compound and its Direct Precursors
The academic literature extensively covers the synthesis and application of the direct precursor, trans-1,2-diaminocyclohexane (DACH). The production of DACH can be achieved through the hydrogenation of o-phenylenediamine (B120857), a process that yields a mixture of stereoisomers. wikipedia.org The racemic trans isomer can then be resolved into its pure enantiomers using resolving agents like tartaric acid. wikipedia.org Numerous synthetic routes to various N-functionalized DACH derivatives have also been published, reflecting its central role in catalysis and coordination chemistry. researchgate.netarkat-usa.org
In contrast, dedicated academic research focusing on the synthesis, properties, and applications of this compound itself is notably limited. While the compound is commercially available from several chemical suppliers, often marketed as a biochemical for research purposes, there is a scarcity of peer-reviewed articles detailing its specific use cases or synthetic optimization. scbt.com
This suggests that this compound may primarily serve as a stable, crystalline synthetic intermediate or as a building block whose utility is embedded within more complex synthetic sequences rather than being an end-product of significant independent study. The acetylation of the amino groups can be a strategy to protect them during a multi-step synthesis, with the acetyl groups being removed at a later stage. A related compound, (±)-trans-1,2-bis(2-mercaptoacetamido)cyclohexane, has been investigated as an agent to facilitate protein refolding, indicating that diacylated DACH derivatives can have applications in biochemistry. caymanchem.com However, direct translation of this application to the diacetylated version is not documented in the available literature. The focus of the scientific community has remained predominantly on DACH derivatives where the nitrogen substituents are designed to actively participate in catalytic cycles or strong metal coordination, a role less commonly fulfilled by the relatively inert amide groups of the diacetyl derivative.
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYLAHHTXWRMOL-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246489 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156257-14-6 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156257-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trans N,n Diacetylcyclohexane 1,2 Diamine and Its Key Precursors
Preparation of trans-1,2-Diaminocyclohexane
The synthesis of the parent compound, trans-1,2-diaminocyclohexane, is the critical first step. Industrial and laboratory syntheses often produce a mixture of stereoisomers (cis and trans), from which the desired trans isomer must be separated and, for asymmetric applications, resolved into its constituent enantiomers.
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a primary industrial method for producing 1,2-diaminocyclohexane. This process typically starts from readily available aromatic or aliphatic precursors.
From o-Phenylenediamine (B120857): The hydrogenation of o-phenylenediamine is a direct route to 1,2-diaminocyclohexane. wikipedia.org This reaction involves the reduction of the aromatic ring, which can be achieved using various catalysts. Research has shown that ruthenium on an activated carbon support (Ru/AC) is an effective catalyst for this transformation. researchgate.net The process yields a mixture of cis and trans stereoisomers, requiring subsequent separation. wikipedia.org
From Adiponitrile (B1665535): 1,2-Diaminocyclohexane is also a known byproduct of the industrial hydrogenation of adiponitrile to produce hexamethylenediamine, a precursor for nylon. wikipedia.orggoogle.com While not the primary product, this byproduct stream can be an economical source of 1,2-diaminocyclohexane. google.com The formation of 1,2-diaminocyclohexane is considered an unwanted side reaction in processes optimized for 6-aminocapronitrile, another hydrogenation product of adiponitrile.
| Precursor | Catalyst System (Example) | Key Outcome |
| o-Phenylenediamine | Ruthenium on Activated Carbon (Ru/AC) | Produces a mixture of cis- and trans-1,2-diaminocyclohexane. wikipedia.orgresearchgate.net |
| Adiponitrile | Nickel-based catalysts | Forms as a side product during the synthesis of hexamethylenediamine. wikipedia.orggoogle.com |
Resolution of Racemic trans-1,2-Diaminocyclohexane via Diastereomeric Salt Formation
For applications in asymmetric catalysis, the racemic mixture of trans-1,2-diaminocyclohexane must be resolved into its pure (1R,2R) and (1S,2S) enantiomers. The classical method to achieve this is through the formation of diastereomeric salts using a chiral resolving agent.
With Tartaric Acid: Enantiomerically pure tartaric acid is the most common and effective resolving agent for racemic trans-1,2-diaminocyclohexane. wikipedia.org The process involves dissolving the racemic diamine and an enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) in a suitable solvent system, often water or a water/acetic acid mixture. One diastereomeric salt is less soluble and precipitates from the solution, allowing for its separation by filtration. For instance, when L-(+)-tartaric acid is used, it selectively crystallizes with the (1R,2R)-diamine, yielding the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. researchgate.net The free diamine enantiomer is then liberated by treating the separated salt with a base. This method is highly efficient, affording the enantiomers in excellent yield and high enantiomeric excess.
A summary of a typical resolution process is outlined below:
| Step | Reagents & Conditions | Purpose |
| 1. Salt Formation | Racemic trans-1,2-diaminocyclohexane, L-(+)-tartaric acid, Water | Dissolve reagents, often with gentle heating, to form a solution of diastereomeric salts. |
| 2. Precipitation | Addition of glacial acetic acid, followed by cooling | To decrease the solubility of one diastereomeric salt, causing it to precipitate. |
| 3. Separation | Filtration | To isolate the solid, less-soluble diastereomeric salt. |
| 4. Liberation | Treatment of the isolated salt with aqueous NaOH | To neutralize the tartaric acid and liberate the free, enantiomerically pure diamine. |
Chemoenzymatic and Other Enantioselective Syntheses of the Parent Diamine
Beyond classical resolution, chemoenzymatic methods offer highly selective routes to enantiopure trans-1,2-diaminocyclohexane and its derivatives.
Enzymatic Kinetic Resolution: Lipases are effective catalysts for the kinetic resolution of racemic trans-1,2-diaminocyclohexane derivatives. In one studied approach, lipase (B570770) B from Candida antarctica catalyzes the acylation of the diamine using ethyl acetate (B1210297) as the acyl donor. The enzyme selectively acylates one enantiomer, leaving the other unreacted. This allows for the separation of the mono-acylated diamine from the unreacted diamine, with both products exhibiting high enantiomeric purity.
Sequential Opening of Cyclohexene (B86901) Oxide: An alternative enantioselective synthesis involves the sequential opening of cyclohexene oxide and the corresponding in-situ-formed aziridinium (B1262131) ions. arkat-usa.org This multi-step process can utilize a chiral amine in the aziridinium ring-opening step to produce a mixture of diastereomers, which are more readily separated by standard chromatographic techniques than enantiomers. arkat-usa.org
Synthesis of N-Acylated Derivatives
The amino groups of trans-1,2-diaminocyclohexane are readily functionalized, most commonly through acylation reactions.
Acetylation Reactions Leading to trans-N,N'-Diacetylcyclohexane-1,2-diamine
The target compound, this compound, also known as trans-1,2-bis(acetamido)cyclohexane, is formed by the diacetylation of the parent diamine. scbt.com A standard laboratory procedure for this transformation involves reacting the diamine with an acetylating agent.
A general method for N-acetylation uses acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). nih.gov In a typical procedure, the diamine is dissolved in pyridine, and acetic anhydride is added, often at a reduced temperature (e.g., 0°C) to control the reaction rate. nih.gov The mixture is then stirred until the reaction is complete. The pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Following the reaction, a standard workup procedure involving extraction and purification by chromatography or crystallization yields the desired this compound. nih.gov
Selective N-Acylation Strategies
Achieving selective acylation to produce a mono-acetylated product, rather than the di-acetylated compound, requires more controlled strategies.
Controlled Mono-acetylation: It is possible to achieve selective mono-N-acetylation by carefully controlling reaction conditions. For a derivative of trans-1,2-diaminocyclohexane, controlled mono-N-acetylation was successfully performed at a low temperature of -78°C, which allowed for the isolation of the mono-acetylated product in high enantiomeric excess. nih.gov This demonstrates that reducing thermal energy can favor the mono-functionalized product over the di-substituted one.
Enzymatic Selective Acylation: As mentioned in the context of kinetic resolution (Section 2.1.3), enzymes can provide a high degree of selectivity. Lipase-catalyzed acylation can be used to selectively N-acylate one of the two amino groups in an enantioselective or regioselective manner.
Stepwise Protection-Acylation-Deprotection: A common strategy for selective functionalization involves a multi-step sequence. First, one of the two amino groups is "protected" with a chemical group that can be easily removed later. The remaining free amino group is then acylated. Finally, the protecting group is removed to yield the mono-acylated diamine. This stepwise approach provides precise control over the synthesis of asymmetrically substituted diamine derivatives. A four-step synthesis to create organocatalysts based on the diamine scaffold involves a selective alkylation of one primary amino group, followed by further modifications. researchgate.net
Synthesis of Related N-Alkyl Derivatives for Comparative Studies
The synthesis of N-alkylated cyclohexane-1,2-diamines, particularly the dimethyl derivative, is crucial for developing and understanding catalytic systems and for comparative analysis. These derivatives serve as important ligands in various chemical transformations.
trans-N,N'-Dimethylcyclohexane-1,2-diamine is a valuable chiral ligand and research chemical used in organic synthesis, notably in copper-catalyzed C-N coupling reactions. chemicalbook.comsigmaaldrich.com Several synthetic pathways have been established to produce this compound, including its enantiomerically pure forms.
A common and effective method for synthesizing enantiomerically pure trans-N,N'-dimethylcyclohexane-1,2-diamine involves the formation of a carbamate (B1207046) derivative from the parent diamine, followed by reduction. researchgate.net This protocol typically starts with an enantiopure 1,2-diaminocyclohexane, such as (R,R)-1,2-diaminocyclohexane.
The synthesis proceeds via the condensation of the diamine with an acylating agent like ethyl carbonochloridate (B8618190) in the presence of a base, such as sodium hydroxide. This step forms a bis-carbamate intermediate. The subsequent reduction of this intermediate, commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF), yields the desired trans-N,N'-dimethylcyclohexane-1,2-diamine. researchgate.net
Table 1: Amidation and Reduction Protocol Summary
| Step | Reagents | Product | Reference |
|---|---|---|---|
| Carbamate Formation | (R,R)-1,2-diaminocyclohexane, Ethyl carbonochloridate, NaOH | Bis-carbamate intermediate | researchgate.net |
| Reduction | Bis-carbamate intermediate, Lithium aluminum hydride (LiAlH₄), THF | Enantiomerically pure trans-N¹,N²-dimethylcyclohexane-1,2-diamine | researchgate.net |
For the synthesis of specifically substituted diamines, or when a stepwise alkylation is required, the use of protecting groups is a key strategy. The carboxybenzyl (Cbz) group is a common choice for protecting amine functionalities during synthesis. nih.gov
In an enantioselective approach, one could start with enantiopure trans-1,2-diaminocyclohexane. A controlled reaction with one equivalent of benzyl (B1604629) chloroformate would yield the mono-Cbz-protected diamine. The unprotected amino group can then be methylated using standard procedures. Following this, the Cbz group is removed, typically via catalytic hydrogenation, to reveal the second amino group. This free amine can then undergo a second methylation step to yield the final trans-N,N'-dimethylcyclohexane-1,2-diamine. This stepwise approach allows for precise control over the substitution pattern and is fundamental in creating unsymmetrically substituted diamine derivatives.
A versatile method for preparing racemic trans-N,N'-dimethylcyclohexane-1,2-diamine begins with the ring-opening of cyclohexene oxide. researchgate.netarkat-usa.org This multi-step process involves the formation of an amino alcohol, followed by the creation and subsequent opening of an aziridinium ion intermediate.
The typical reaction sequence is as follows:
Amino Alcohol Formation : Cyclohexene oxide is reacted with an aqueous solution of methylamine (B109427). This nucleophilic ring-opening reaction forms trans-2-(methylamino)cyclohexanol. chemicalbook.com
Aziridine (B145994) Formation : The resulting amino alcohol is then cyclized. This can be achieved through methods like the Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a mesylate) followed by intramolecular cyclization to form the aziridine intermediate, 7-methyl-7-azabicyclo[4.1.0]heptane. chemicalbook.comresearchgate.net
Aziridine Ring-Opening : The final step involves the ring-opening of the aziridine intermediate with a nucleophile. Reacting the aziridine with a methylamine solution under heat yields the target trans-N,N'-dimethylcyclohexane-1,2-diamine. chemicalbook.com A kinetic resolution using tartaric acid can be employed to separate the enantiomers if desired. researchgate.net
Table 2: Cyclohexene Oxide Ring-Opening Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Cyclohexene oxide | Aqueous methylamine | trans-2-(methylamino)cyclohexanol | chemicalbook.com |
| 2 | trans-2-(methylamino)cyclohexanol | Mitsunobu reagent or Mesyl chloride/base | 7-Methyl-7-azabicyclo[4.1.0]heptane | chemicalbook.comresearchgate.netarkat-usa.org |
| 3 | 7-Methyl-7-azabicyclo[4.1.0]heptane | Aqueous methylamine, heat | rac-trans-N,N'-Dimethylcyclohexane-1,2-diamine | chemicalbook.com |
Routes to trans-N,N'-Dimethylcyclohexane-1,2-diamine
Purification and Isolation Techniques for Diaminocyclohexane Derivatives
The purification of diaminocyclohexane derivatives is critical to ensure their suitability as ligands in sensitive applications like asymmetric synthesis. Several techniques are employed to isolate and purify these compounds, often in combination.
Extraction and Distillation : After synthesis, the crude product is often worked up using liquid-liquid extraction. For instance, after basifying the reaction mixture with sodium hydroxide, the diamine product can be extracted into an organic solvent like ether. google.com The solvent is then evaporated, and the residue can be purified by distillation under reduced pressure to yield the pure diamine.
Precipitation as a Salt : A highly effective method for separating stereoisomers and purifying diamines is through the precipitation of their salts. By treating an aqueous solution of a cis/trans isomeric mixture with sulfuric acid, the less soluble trans-1,2-diaminocyclohexane sulfate (B86663) precipitates out and can be recovered by filtration. google.com The free base is then liberated by treatment with an alkali hydroxide. google.com Similarly, chiral resolving agents like tartaric acid or dibenzoyl-L-tartaric acid can be used to form diastereomeric salts, allowing for the separation of enantiomers through fractional crystallization. arkat-usa.orgrsc.org
Chromatography : Column chromatography is a standard method for purifying less volatile or thermally sensitive diamine derivatives. Neutral alumina (B75360) is often used as the stationary phase with a solvent system such as a hexane-ethyl acetate mixture as the eluent. arkat-usa.org
Recrystallization and Washing : Final purification often involves recrystallization from a suitable solvent or solvent mixture. cdnsciencepub.com Simple washing of the precipitated product with water and/or a low-boiling organic solvent like methanol (B129727) or ether can effectively remove residual impurities. google.comcdnsciencepub.comgoogle.com For high-purity applications, multiple recrystallizations may be performed. rsc.org
Table 3: Common Purification Techniques
| Technique | Description | Typical Application | Reference |
|---|---|---|---|
| Distillation | Separation based on boiling point differences, usually under vacuum. | Purification of the final liquid diamine product. | |
| Salt Precipitation | Formation of a salt (e.g., sulfate, tartrate) to selectively precipitate one isomer from a mixture. | Separation of trans isomers from cis isomers; enantiomeric resolution. | arkat-usa.orggoogle.comrsc.org |
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., alumina). | Purification of crude reaction mixtures and separation of diastereomers. | arkat-usa.org |
| Recrystallization | Dissolving the solid product in a hot solvent and allowing it to cool to form pure crystals. | Final purification step to obtain high-purity solid diamines or their salts. | rsc.orgcdnsciencepub.com |
Stereochemical Control and Chiral Induction in Syntheses Involving Trans N,n Diacetylcyclohexane 1,2 Diamine
Enantioselective Synthesis Strategies for Chiral Diaminocyclohexane Scaffolds
The enantiomerically pure trans-1,2-diaminocyclohexane framework is a critical building block in asymmetric catalysis. acs.orgnih.gov These scaffolds are integral to the synthesis of chiral ligands that are effective in a variety of metal-catalyzed reactions. For instance, manganese complexes incorporating ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in the asymmetric hydrogenation of ketones, yielding chiral alcohols with good stereocontrol. nih.govrsc.org In these catalytic systems, the diamine scaffold provides a well-defined chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach.
Strategies for synthesizing these chiral scaffolds often involve the resolution of racemic mixtures or asymmetric synthesis routes. One convenient method involves the sequential opening of cyclohexene (B86901) oxide and the corresponding aziridinium (B1262131) ions. arkat-usa.org This approach allows for the synthesis of various trans-1,2-diaminocyclohexane derivatives. arkat-usa.org The resulting chiral diamines serve as foundational structures for more complex ligands, including those used in asymmetric dihydroxylation and aryl transfer reactions. researchgate.netarkat-usa.org
Role of trans Configuration in Stereoselectivity
The trans configuration of the 1,2-diaminocyclohexane backbone is paramount for effective stereochemical control. This arrangement places the two amino groups in a diequatorial position on the cyclohexane (B81311) ring, creating a rigid and predictable C₂-symmetric environment. This rigidity minimizes conformational flexibility, which is crucial for creating a well-defined chiral pocket in catalysts derived from it.
Density Functional Theory (DFT) calculations have shed light on the origin of stereoselectivity. In the manganese-catalyzed asymmetric hydrogenation of ketones, the distinctive stereoselectivity is primarily attributed to the steric repulsion between the substrate and the chiral ligand in the favored transition state. nih.govrsc.org The trans configuration of the diaminocyclohexane scaffold locks the ligand's substituents into specific spatial orientations, effectively shielding one face of the prochiral substrate and allowing the chemical transformation to occur selectively on the other face. This steric hindrance plays a key role in determining the enantiomeric outcome of the reaction, leading to the formation of one enantiomer in excess. nih.gov
Control of Diastereoselectivity in Derivatization Reactions
The control of diastereoselectivity is critical when derivatizing the chiral diaminocyclohexane scaffold. A notable strategy involves the opening of in situ generated aziridinium ions with chiral amines. For example, the reaction of a mesylate derived from a trans-2-aminocyclohexanol with a primary or secondary amine proceeds through an aziridinium ion intermediate. arkat-usa.org When a chiral amine, such as α-methylbenzylamine, is used to open this intermediate, a mixture of diastereomers of the corresponding trans-1,2-diamine is formed. arkat-usa.org
These diastereomers can then be separated using standard laboratory techniques like column chromatography. arkat-usa.org This method provides a practical route to diastereomerically pure diamine derivatives, which are essential for applications where a single diastereomer is required to ensure high stereoselectivity in subsequent reactions. The yields for the synthesis of these trans-diamines via the opening of aziridinium ions are typically in the range of 60-80%. arkat-usa.org
Methods for Enhancing Enantiomeric Purity (e.g., Co-crystallization)
Achieving high enantiomeric purity is often a final, critical step in the synthesis of chiral compounds. For derivatives of trans-1,2-diaminocyclohexane, co-crystallization has proven to be an effective method for enhancing enantiomeric excess (ee). arkat-usa.org This technique involves crystallizing a partially enriched (nonracemic) sample of a chiral compound with a carefully selected achiral "co-former" molecule. arkat-usa.orgnih.govekb.eg
For example, nonracemic samples of C₂ symmetric trans-1,2-bis(N-pyrrolidino)cyclohexane can be readily enriched to obtain enantiomerically pure material through co-crystallization with fumaric acid. arkat-usa.org The formation of a stable crystalline lattice between one enantiomer of the diamine and the co-former facilitates the separation of the desired enantiomer from the solution, effectively increasing its purity. arkat-usa.org The efficiency of resolution can be influenced by the choice of solvent and the duration of crystallization. arkat-usa.org It has also been established that (±)-trans-1,2-diaminocyclohexane itself crystallizes as an enantiomeric conglomerate, meaning that crystals of the pure (R,R) and (S,S) enantiomers form separately, which can also be exploited for resolution. rsc.org
Table 1: Resolution of trans-1,2-bis(N-pyrrolidino)cyclohexane via Co-crystallization This table is based on data for the resolution of a related diamine derivative as described in the literature.
| Co-former | Initial ee (%) | Final ee (%) | Solvent | Crystallization Time (h) |
| Dibenzoyl-L-tartaric acid | Racemic | 40 | Acetone | 12 |
| Fumaric Acid | 40 | >99 | Acetone | 20 |
Coordination Chemistry and Ligand Design
Ligand Properties of N-Acylated and N-Alkylated trans-1,2-Diaminocyclohexane Derivatives
The introduction of acyl and alkyl groups to the nitrogen atoms of trans-1,2-diaminocyclohexane significantly influences its coordination behavior. These modifications allow for the fine-tuning of steric and electronic properties, which in turn dictates the ligand's interaction with metal ions.
Denticity and Chelation Modes
trans-N,N'-Diacetylcyclohexane-1,2-diamine and its analogues can exhibit variable denticity, acting as bidentate or tetradentate ligands. The primary coordination sites are the nitrogen and oxygen atoms of the amide or amine functionalities.
In many instances, N-acylated derivatives of trans-1,2-diaminocyclohexane act as bidentate ligands, coordinating to a metal center through the two nitrogen atoms. However, the presence of the carbonyl oxygen introduces the possibility of alternative chelation modes. For example, research on hybrid ligands with a trans-1,2-diaminocyclohexane backbone has revealed a competing P,O-chelation mode where a carboxamide oxygen participates in binding to a palladium center, instead of the expected P,N-chelation. nih.gov This demonstrates the ligand's flexibility in its coordination approach.
Furthermore, more complex derivatives, such as those incorporating additional coordinating groups like phosphine (B1218219) or amine moieties, can act as tetradentate ligands. rsc.org For instance, tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been synthesized and used in manganese-catalyzed reactions. rsc.org The rigid cyclohexane (B81311) backbone in these ligands helps to create a well-defined chiral pocket around the metal center.
The chelation of these ligands to a metal ion forms stable five- or six-membered rings, a common feature in coordination chemistry that enhances the stability of the resulting complex. The specific chelation mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the other ligands present in the coordination sphere.
Chirality Transfer in Metal Complexes
A key feature of ligands derived from trans-1,2-diaminocyclohexane is their inherent chirality. wikipedia.org This chirality can be effectively transferred to the resulting metal complex, influencing its geometry and subsequent reactivity. The rigid cyclohexane framework ensures that the stereochemical information from the diamine is maintained upon coordination.
The transfer of chirality is crucial in asymmetric catalysis, where the chiral environment created by the ligand dictates the stereochemical outcome of a reaction. For instance, manganese(I) complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been shown to be effective in the asymmetric hydrogenation of ketones. rsc.org The specific C₂-symmetric nature of the trans-1,2-diaminocyclohexane backbone is a powerful tool in designing catalysts that can achieve high levels of enantioselectivity.
The conformation of the chelate ring and the orientation of the substituents on the nitrogen atoms play a significant role in creating a specific chiral pocket around the metal. This pocket can then selectively bind one enantiomer of a prochiral substrate, leading to the preferential formation of one enantiomeric product. The study of exciton (B1674681) chirality in trans-1,2-diamidocyclohexanes further highlights the transfer of stereochemical information, which can be probed using techniques like circular dichroism. nih.gov
Formation of Metal-Ligand Complexes with Transition Metals
The versatility of this compound and its derivatives allows for the formation of a wide array of coordination complexes with various transition metals, including but not limited to Mn(I), Cu(II), Ni(II), Pd(II), and Pt(II). rsc.orgnih.govrsc.org
Design Principles for Metal-Chiral Diamine Complexes
The ligand backbone, in this case, the rigid trans-1,2-diaminocyclohexane framework, provides a stable and predictable platform for introducing other coordinating groups. The substituents on the nitrogen atoms (e.g., acetyl, alkyl, or more complex moieties) are crucial for fine-tuning the steric and electronic environment around the metal. Larger substituents can create a more crowded chiral pocket, which can enhance enantioselectivity by increasing the steric differentiation between competing reaction pathways.
The denticity of the ligand is another critical design element. While bidentate ligands offer simplicity and have been widely used, tetradentate ligands can provide a more rigid and well-defined coordination sphere, leading to higher stability and potentially greater control over the catalytic process. rsc.org The geometry of the resulting complex, whether it be square planar, tetrahedral, or octahedral, is a direct consequence of the interplay between the metal's preferences and the ligand's constraints.
Synthesis and Characterization of Specific Coordination Compounds
The synthesis of coordination compounds involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A notable example is the synthesis of trans-Pd(O,N)₂ complexes. Research has shown that hybrid ligands with a trans-1,2-diaminocyclohexane backbone can form palladium complexes where the ligand coordinates through a phosphorus and an oxygen atom, deviating from the expected P,N-coordination. nih.gov The resulting complex, [Pd(3c)(eta(3)-PhCHCHCHPh)]PF(6), was characterized by X-ray crystallography, confirming the P,O-chelation mode. nih.gov
Similarly, platinum(II) and platinum(IV) complexes with N-substituted trans-1,2-diaminocyclohexane derivatives have been prepared and characterized. nih.govnih.gov For instance, complexes of the type [Pt(N-R-IDA)(DACH)], where DACH is trans-R,R-1,2-diaminocyclohexane and N-R-IDA is an N-substituted iminodiacetate, have been synthesized. nih.gov Detailed NMR studies revealed that the N-R-IDA ligand coordinates to the platinum(II) ion through an acetate (B1210297) oxygen and the imino nitrogen, forming a five-membered ring. nih.gov
The characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and where applicable, ³¹P or ¹⁹⁵Pt NMR), and single-crystal X-ray diffraction. These methods provide crucial information about the composition, bonding, and three-dimensional structure of the coordination compounds.
Influence of Ligand Structure on Metal Center Electronic Properties and Reactivity
The structure of the ligand, particularly the nature of the substituents on the nitrogen atoms of the trans-1,2-diaminocyclohexane framework, has a profound impact on the electronic properties and reactivity of the metal center.
The electronic properties of the ligand, specifically its ability to donate or withdraw electron density, can modulate the electron density at the metal center. For example, electron-donating groups on the ligand will increase the electron density on the metal, which can, in turn, affect its redox potential and its ability to participate in oxidative addition or reductive elimination steps in a catalytic cycle.
The steric bulk of the ligand also plays a critical role in determining the reactivity of the metal complex. Bulky ligands can create a sterically hindered environment around the metal, which can prevent the coordination of certain substrates or favor the formation of specific intermediates. This steric influence is a key factor in achieving high enantioselectivity in asymmetric catalysis.
In the case of Mn(I)-catalyzed asymmetric hydrogenation of ketones, a comparative study of two types of PNNP manganese(I) complexes with either a "C=N" or "C-NH" group demonstrated that the nature of this bond significantly influences the catalytic performance. rsc.org The complex with the "C=N" group (Mn1) was found to be more effective. rsc.org Density Functional Theory (DFT) calculations revealed that the distinct steric profiles of the planar "C=N" and tetrahedral "C-NH" configurations critically influence the geometry of the chiral pocket, thereby explaining the observed trends in enantioselectivity. rsc.org
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) incorporating Diaminocyclohexane Derivatives
The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern the organization of molecules into larger, functional assemblies, has found a versatile building block in the cyclohexane-1,2-diamine scaffold. The rigid, chiral nature of this diamine and its derivatives allows for the precise control of the three-dimensional arrangement of molecules, leading to the formation of complex and ordered structures. When extended to the realm of Metal-Organic Frameworks (MOFs)—crystalline materials constructed from metal ions or clusters linked by organic ligands—diaminocyclohexane derivatives offer a pathway to chiral and functional materials.
While the parent compound, trans-1,2-diaminocyclohexane, is a widely used ligand in coordination chemistry, its acylated derivatives, such as this compound, introduce new possibilities for supramolecular assembly and MOF design. The acetyl groups provide amide functionalities that are excellent hydrogen bond donors and acceptors. This characteristic is pivotal for the construction of extended hydrogen-bonded networks, which are a cornerstone of crystal engineering and supramolecular chemistry. The presence of these groups can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional arrays.
Research into the broader family of diaminocyclohexane derivatives has demonstrated their successful incorporation into sophisticated supramolecular structures. For instance, metal-organic cages (MOCs), which are discrete, hollow supramolecular assemblies, have been synthesized to encapsulate and catalyze reactions of 1,2-diaminocyclohexane. nih.gov In one such example, a zinc-based MOC with dual biomimetic active sites was shown to effectively catalyze the trimerization of trans-1,2-diaminocyclohexane. nih.gov This work highlights the steric and electronic compatibility of the diaminocyclohexane core within the confined spaces of large supramolecular hosts.
The introduction of acetyl groups onto the diamine, creating this compound, modifies its role in the formation of coordination polymers and MOFs. While the nitrogen atoms of the parent diamine readily coordinate to metal centers, the amide nitrogens in the diacetylated form are significantly less basic and less likely to act as primary coordination sites. Instead, the carbonyl oxygen atoms of the acetyl groups can act as coordination sites, or more commonly, the entire molecule can be integrated into a larger framework through hydrogen bonding with other ligands or solvent molecules.
The ability of the amide groups to form strong N-H···O hydrogen bonds is a critical feature. conicet.gov.arresearchgate.netrsc.org These interactions can lead to the formation of robust, self-assembled structures. For example, molecules of this compound can link to one another, forming tapes or sheets, which can then be further organized into more complex three-dimensional architectures. This potential for forming predictable hydrogen-bonding patterns makes it an intriguing candidate for the design of new supramolecular assemblies.
While direct examples of MOFs constructed solely with this compound as the primary linker are not extensively reported, the principles of supramolecular chemistry and crystal engineering strongly suggest its potential utility in this area. The combination of a rigid, chiral backbone with the hydrogen-bonding capacity of the diacetyl groups makes it a promising component for the rational design of new functional materials.
Below is a data table summarizing key properties of the title compound and another illustrating its potential for hydrogen bonding.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H18N2O2 | nih.gov |
| Molecular Weight | 198.26 g/mol | nih.gov |
| Hydrogen Bond Donors | 2 | nih.gov |
| Hydrogen Bond Acceptors | 2 | nih.gov |
| IUPAC Name | N-[(1R,2R)-2-acetamidocyclohexyl]acetamide | nih.gov |
| Interaction Type | Participating Groups | Role in Supramolecular Assembly |
|---|---|---|
| Intermolecular Hydrogen Bonding | Amide N-H (donor) and Carbonyl O (acceptor) | Formation of 1D tapes, 2D sheets, and 3D networks. |
| Coordination to Metal Centers | Carbonyl O atoms | Potential for secondary coordination in MOFs. |
| Host-Guest Interactions | Entire molecule | Can act as a guest within the pores of a larger host framework (e.g., a MOF). |
| van der Waals Forces | Cyclohexyl backbone | Contribute to the overall packing and stability of the crystal structure. |
Catalytic Applications of Trans N,n Diacetylcyclohexane 1,2 Diamine Derived Systems
Asymmetric Homogeneous Catalysis
The rigid and well-defined stereochemistry of the trans-1,2-diaminocyclohexane scaffold makes it an ideal platform for constructing chiral environments around a metal center. This has led to the development of highly successful ligands for asymmetric homogeneous catalysis, enabling the synthesis of enantiomerically enriched products. myuchem.com
Role of trans-1,2-Diaminocyclohexane Based Ligands (e.g., Trost Ligand, Jacobsen Salen Analogues)
The utility of the DACH backbone is exemplified by its incorporation into some of the most powerful ligands in asymmetric catalysis. wikipedia.org These ligands are prepared from enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane. wikipedia.org
The Trost Ligand is a C₂-symmetric diphosphine ligand derived from DACH and 2-diphenylphosphinobenzoic acid. wikipedia.org It is renowned for its effectiveness in the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), a powerful method for forming stereogenic centers. wikipedia.orgsigmaaldrich.comwikipedia.org This reaction allows for the enantioselective formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. sigmaaldrich.comwikipedia.org The success of the Trost ligand is attributed to the chiral pocket created by the DACH scaffold and the surrounding substituents, which effectively controls the facial selectivity of nucleophilic attack on a π-allyl palladium intermediate. acs.orgsynarchive.com
| Reaction Type | Catalyst System | Result | Reference |
|---|---|---|---|
| Deracemization of cyclic allylic acetates | Pd catalyst with Trost Ligand | High yields and excellent enantioselectivity | sigmaaldrich.com |
| Synthesis of an intermediate for Galantamine and Morphine | [π-allylpalladium chloride dimer], (S,S) Trost ligand, triethylamine | 72% yield, 88% enantiomeric excess | wikipedia.org |
Jacobsen Salen Analogues represent another class of privileged ligands built upon the DACH framework. Jacobsen's catalyst, a manganese(III)-salen complex, is highly effective for the asymmetric epoxidation of unfunctionalized olefins. acs.orgwikipedia.org This catalyst creates a chiral environment that allows for the enantioselective transfer of an oxygen atom to a prochiral alkene, a transformation that was difficult to achieve before its development. wikipedia.org The rigidity of the salen ligand, combined with the defined stereochemistry of the DACH backbone, is crucial for its high efficiency and selectivity. wikipedia.org The electronic properties of these catalysts can be fine-tuned to optimize enantioselectivity for different substrates. harvard.edu Variations of the metal center, such as cobalt, have been used in the hydrolytic kinetic resolution of epoxides. synthesiswithcatalysts.comnih.gov
Applications of trans-N,N'-Dimethylcyclohexane-1,2-diamine in Asymmetric Catalysis
The N,N'-dimethyl derivative of DACH, trans-N,N'-dimethylcyclohexane-1,2-diamine, is a versatile chiral ligand in its own right, particularly in copper- and ruthenium-catalyzed asymmetric reactions. chemicalbook.comnih.gov Its C₂ symmetry and defined conformation are key to its utility in creating effective chiral metal complexes. nih.gov
While specific examples for enantioselective transfer hydrogenation using trans-N,N'-dimethylcyclohexane-1,2-diamine are not as prominently documented as for other DACH derivatives, the general class of DACH-derived ligands is well-established in this field. For instance, Ru(II) complexes with N-sulfonated diaminocyclohexane ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, affording chiral alcohols and amines in high yields and with excellent enantioselectivity. These reactions typically use isopropanol (B130326) or formic acid as the hydrogen source.
The ligand trans-N,N'-dimethylcyclohexane-1,2-diamine has found significant use in copper-catalyzed cross-coupling reactions. While many of these applications focus on achieving high yields under mild conditions rather than high enantioselectivity, the chiral nature of the ligand plays a crucial role in the efficiency of the catalytic cycle. It has been used in the copper-catalyzed synthesis of di- or trisubstituted N-acylpyrroles. acs.org
Copper-Catalyzed Transformations Utilizing Diaminocyclohexane Ligands
The development of diamine ligands has significantly advanced copper-catalyzed cross-coupling reactions, allowing many transformations to proceed under much milder conditions than traditional Ullmann couplings. nih.govrsc.org Both trans-1,2-diaminocyclohexane and its N,N'-dimethyl derivative have proven to be particularly effective in this context, promoting a range of C-N bond-forming reactions. acs.orgresearchgate.net
C-N Coupling Reactions (e.g., N-amidation, N-arylation of indoles, synthesis of N-arylpyridones, vinylsulfoximines)
Copper catalysts supported by DACH-based ligands are highly effective for various C-N coupling reactions, demonstrating broad substrate scope and functional group tolerance. nih.gov
N-amidation: The combination of a copper(I) source with ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine provides a general and highly efficient catalyst system for the N-amidation of aryl and heteroaryl halides. chemicalbook.com This has also been extended to the amidation of C-H bonds in alkanes. nih.govnih.gov
N-arylation of indoles: A general and efficient method for the N-arylation of indoles uses a catalyst system derived from copper(I) iodide and either trans-1,2-cyclohexanediamine or trans-N,N'-dimethyl-1,2-cyclohexanediamine. acs.orgmit.eduacs.orgnih.gov This protocol allows for the coupling of various indoles with aryl iodides and bromides in high yields under relatively mild conditions. acs.orgacs.org
Synthesis of N-arylpyridones: The copper-catalyzed reaction between 2-substituted pyridines and aryl halides to produce N-arylpyridones is effectively promoted by the trans-N,N'-dimethylcyclohexane-1,2-diamine ligand. chemicalbook.comsigmaaldrich.com
Synthesis of vinylsulfoximines: This ligand is also used in the copper-catalyzed coupling of NH-sulfoximines with vinyl bromides to afford the corresponding vinylsulfoximines. sigmaaldrich.comottokemi.com
| Reaction | Ligand | Substrates | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|---|
| N-arylation of Indoles | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Indole and Iodobenzene | CuI / K₃PO₄ | High yield of 1-phenylindole | amazonaws.com |
| N-amidation | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Aryl/heteroaryl halides and amides | CuI | General and highly efficient catalyst system | chemicalbook.com |
| Synthesis of N-arylpyridones | trans-N,N'-dimethyl-1,2-cyclohexanediamine | 2-substituted pyridines and aryl halides | Copper catalyst | Effective synthesis route | sigmaaldrich.com |
| Synthesis of vinylsulfoximines | trans-N,N'-dimethyl-1,2-cyclohexanediamine | NH sulfoximes and vinyl bromides | Copper catalyst | Successful C-N coupling | ottokemi.com |
Intramolecular O-Vinylation Reactions
Systems derived from trans-N,N'-diacetylcyclohexane-1,2-diamine have proven effective in facilitating copper-catalyzed intramolecular O-vinylation reactions. Specifically, the catalytically active species is often a complex of copper(I) and trans-N,N'-dimethylcyclohexane-1,2-diamine, a direct derivative of the parent diamine. These reactions are instrumental in the synthesis of enol lactones, which are significant structural motifs in various biologically active compounds.
In a notable study, a catalytic system comprising copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine was employed for the efficient intramolecular O-vinylation of carboxylic acids with vinyl bromides. organic-chemistry.org This method allows for the formation of both five- and six-membered enol lactones under relatively mild conditions. The reaction demonstrates broad substrate compatibility and generally proceeds with high yields. For many substrates, the stereochemistry of the vinyl bromide is retained in the final lactone product. organic-chemistry.org
The general reaction scheme for this transformation is as follows:
A carboxylic acid containing a vinyl bromide moiety undergoes intramolecular cyclization in the presence of a Cu(I) catalyst and a diamine ligand to form an enol lactone.
The scope of this catalytic method has been explored for various substrates, as detailed in the table below.
| Substrate (Carboxylic Acid with Vinyl Bromide) | Product (Enol Lactone) | Yield (%) |
| (Z)-2-(2-bromovinyl)benzoic acid | 3-methylene-isochroman-1-one | 87 |
| (Z)-3-(2-bromovinyl)propanoic acid | 5-methylene-dihydro-furan-2-one | 75 |
| (E)-2-(2-bromostyryl)benzoic acid | 3-benzylidene-isochroman-1-one | 82 |
| (Z)-2-(2-bromo-1-phenylvinyl)benzoic acid | 3-(phenylmethylene)isochroman-1-one | 85 |
| This table presents selected data on the intramolecular O-vinylation of various carboxylic acids with vinyl bromides using a CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalytic system. organic-chemistry.org |
Ullmann Coupling Reactions
The Ullmann coupling, a classic copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, has been significantly improved by the use of diamine ligands. Systems derived from this compound, particularly those utilizing the trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, have emerged as highly effective for these transformations. sigmaaldrich.comasianpubs.org These catalytic systems often allow the coupling of aryl halides with a variety of amines, amides, and alcohols under milder conditions than traditional Ullmann protocols.
The trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, in combination with a copper(I) source, facilitates the coupling of aryl iodides and bromides with a wide range of nitrogen-containing nucleophiles. sigmaaldrich.com For instance, this catalytic system has been successfully applied to the N-arylation of pyridones and various other amines. sigmaaldrich.com The diamine ligand is believed to stabilize the copper catalyst and promote the reductive elimination step of the catalytic cycle.
Below are some representative examples of Ullmann coupling reactions using the CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine system.
| Aryl Halide | Amine/Amide | Product | Yield (%) |
| Iodobenzene | Pyrrolidine (B122466) | N-Phenylpyrrolidine | 95 |
| 4-Iodotoluene | Morpholine | 4-(4-Tolyl)morpholine | 92 |
| 1-Bromonaphthalene | Aniline | N-Naphthyl-N-phenylamine | 88 |
| 2-Bromopyridine | 2-Pyridone | N-(2-Pyridyl)pyridin-2-one | 85 |
| This table showcases the versatility of the CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine system in Ullmann C-N coupling reactions with various substrates. |
Organocatalysis Employing Diaminocyclohexane Scaffolds
The trans-1,2-diaminocyclohexane scaffold, readily accessible from the deacetylation of this compound, is a privileged structure in organocatalysis. Its rigid, C2-symmetric framework allows for the precise positioning of catalytic groups, leading to high levels of stereocontrol in a variety of asymmetric transformations.
Development of Bifunctional Organocatalysts (e.g., Takemoto's catalyst analogs)
A significant advancement in organocatalysis has been the development of bifunctional catalysts that possess both a Brønsted acid and a Brønsted base or a hydrogen-bond donor and a Lewis base within the same molecule. Takemoto's catalyst, a thiourea-based bifunctional organocatalyst, exemplifies this concept. Analogs of Takemoto's catalyst are frequently constructed using the trans-1,2-diaminocyclohexane scaffold.
In these catalysts, one of the amino groups of the diaminocyclohexane backbone is functionalized to form a thiourea (B124793) moiety, which acts as a hydrogen-bond donor to activate an electrophile. The other amino group is typically modified to a tertiary amine, which serves as a Brønsted base to activate a nucleophile. The synergistic action of these two functional groups within the well-defined chiral environment of the diaminocyclohexane scaffold enables highly enantioselective reactions.
The general structure of a Takemoto-type catalyst derived from trans-1,2-diaminocyclohexane is as follows:
A trans-1,2-diaminocyclohexane scaffold is functionalized with a thiourea group on one nitrogen and a tertiary amine on the other.
The synthesis of these catalysts typically involves the reaction of trans-1,2-diaminocyclohexane with an isothiocyanate to form the thiourea, followed by functionalization of the remaining primary amine.
Asymmetric Allylation of Aromatic Aldehydes
Organocatalysts derived from the trans-1,2-diaminocyclohexane scaffold have been effectively employed in the asymmetric allylation of aromatic aldehydes. In this reaction, a chiral catalyst promotes the enantioselective addition of an allylating agent to an aldehyde, forming a chiral homoallylic alcohol. The bifunctional nature of catalysts like the Takemoto's catalyst analogs is well-suited for this transformation.
The thiourea group of the catalyst can activate the aldehyde by hydrogen bonding to the carbonyl oxygen, while the basic amine moiety can interact with the allylating agent. This dual activation within the chiral pocket of the catalyst directs the approach of the nucleophile to one face of the aldehyde, resulting in high enantioselectivity.
The table below presents the results for the asymmetric allylation of various aromatic aldehydes using a representative thiourea organocatalyst derived from (R,R)-1,2-diaminocyclohexane.
| Aldehyde | Allylating Agent | Product (Homoallylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Allyltrimethoxysilane | 1-Phenyl-3-buten-1-ol | 92 | 95 |
| 4-Nitrobenzaldehyde | Allyltrimethoxysilane | 1-(4-Nitrophenyl)-3-buten-1-ol | 95 | 98 |
| 2-Naphthaldehyde | Allyltrimethoxysilane | 1-(2-Naphthyl)-3-buten-1-ol | 89 | 93 |
| 4-Chlorobenzaldehyde | Allyltrimethoxysilane | 1-(4-Chlorophenyl)-3-buten-1-ol | 93 | 96 |
| This table provides data on the asymmetric allylation of various aromatic aldehydes catalyzed by a trans-1,2-diaminocyclohexane-derived thiourea organocatalyst. |
Structural Elucidation and Characterization of Derived Complexes and Functionalized Species
Spectroscopic Analysis of Complexes and Derivatives
Spectroscopic methods are fundamental in the characterization of trans-N,N'-Diacetylcyclohexane-1,2-diamine and its coordination compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The symmetry of the trans isomer significantly influences its NMR spectra.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the C₂ symmetry of the molecule, the two acetyl groups are chemically equivalent, as are the two methine protons (CH-NH) and the corresponding sets of methylene (B1212753) protons on the cyclohexane (B81311) ring.
Amide Protons (NH): A signal, typically a doublet due to coupling with the adjacent methine proton, is expected in the downfield region (typically δ 6.0-8.0 ppm). The exact chemical shift can be sensitive to solvent and concentration.
Methine Protons (CH-N): The two protons attached to the carbons bearing the acetamido groups are equivalent and are expected to appear as a multiplet. Their chemical shift would be in the range of δ 3.5-4.5 ppm, shifted downfield due to the adjacent nitrogen atom.
Acetyl Protons (CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups of the acetyl functions is anticipated, typically in the region of δ 1.8-2.2 ppm.
Cyclohexane Protons (CH₂): The methylene protons of the cyclohexane ring will appear as a series of complex multiplets in the upfield region, generally between δ 1.0-2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, due to its symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.
Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 170 ppm, is characteristic of the amide carbonyl carbons.
Methine Carbons (CH-N): The two equivalent methine carbons of the cyclohexane ring are expected to resonate in the range of δ 50-60 ppm.
Cyclohexane Methylene Carbons (CH₂): Due to the symmetry, the eight methylene carbons of the cyclohexane ring will give rise to two signals for the four pairs of equivalent carbons. These are expected in the δ 20-35 ppm region.
Acetyl Methyl Carbons (CH₃): A single signal in the upfield region, around δ 23 ppm, is expected for the two equivalent methyl carbons of the acetyl groups.
In the case of metal complexes of this compound, coordination to a metal center would lead to changes in the chemical shifts of the adjacent protons and carbons. The magnitude and direction of these shifts can provide insights into the coordination mode and the nature of the metal-ligand bond. For instance, natural abundance ¹⁵N NMR spectroscopy has been used to study heavy metal complexes of the related trans-1,2-diaminocyclohexane-N,N,N',N'-tetra-acetate ion, revealing information about metal-nitrogen spin couplings. rsc.org
| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |
| Amide (NH) | 6.0 - 8.0 | Carbonyl (C=O) | ~170 |
| Methine (CH-N) | 3.5 - 4.5 | Methine (CH-N) | 50 - 60 |
| Acetyl (CH₃) | 1.8 - 2.2 | Methylene (CH₂) | 20 - 35 |
| Cyclohexane (CH₂) | 1.0 - 2.0 | Acetyl (CH₃) | ~23 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The key vibrational frequencies provide a diagnostic fingerprint of the molecule. For a bisamide derivative of trans-cyclohexane-1,2-diamine, a characteristic carbonyl stretching frequency (ν(C=O)) is observed at 1635 cm⁻¹ in the solid state (KBr pellet). nih.gov
Key expected IR absorption bands include:
N-H Stretching: A band in the region of 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
C-H Stretching: Bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclohexane ring and the acetyl methyl groups.
C=O Stretching (Amide I band): A strong absorption band around 1650-1630 cm⁻¹ is indicative of the carbonyl group of the amide functionality. nih.gov
N-H Bending (Amide II band): A band in the region of 1550-1520 cm⁻¹ is associated with the N-H bending vibration coupled with C-N stretching.
C-N Stretching: This vibration typically appears in the 1250-1020 cm⁻¹ range.
Upon complexation with a metal ion, shifts in the positions of the C=O and N-H bands can be observed, indicating the involvement of the amide group in coordination.
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| N-H | Stretching | 3300 - 3250 |
| C-H | Stretching | 3000 - 2850 |
| C=O | Stretching (Amide I) | 1650 - 1630 nih.gov |
| N-H | Bending (Amide II) | 1550 - 1520 |
X-ray Crystallography for Solid-State Structure Determination
It is highly probable that this compound would also adopt a chair conformation with the two N,N'-diacetyl groups in equatorial positions to achieve maximum thermodynamic stability. X-ray diffraction analysis of its single crystals would provide precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry and revealing details about intermolecular interactions, such as hydrogen bonding between the amide N-H and carbonyl oxygen atoms, which would influence the crystal packing.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which has a molecular weight of 198.27 g/mol . rsc.orgwikipedia.org The mass spectrum provides confirmation of the molecular formula, C₁₀H₁₈N₂O₂. rsc.orgwikipedia.org
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer structural information. A NIST mass spectrometry data entry exists for this compound (NIST Number: 74093), and a notable peak is observed at an m/z of 139. nih.gov This fragment likely arises from the loss of an acetamido group (-NHCOCH₃, mass ≈ 59) or a related rearrangement.
A plausible fragmentation pathway could involve the initial cleavage of the C-C bond between the two substituted carbons of the cyclohexane ring or the cleavage of the C-N bond. The loss of an acetyl group (CH₃CO, mass = 43) is also a common fragmentation pathway for N-acetylated compounds.
| Technique | Information Obtained | Key Data/Observations |
| Mass Spectrometry (MS) | Molecular Weight and Fragmentation | Molecular Ion (M⁺): m/z = 198.27. rsc.orgwikipedia.org Key Fragment: m/z = 139. nih.gov |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, existing as a pair of enantiomers, methods to determine its enantiomeric purity are essential, particularly when it is used in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
The enantiomers of the parent compound, trans-1,2-diaminocyclohexane, can be separated after derivatization. wikipedia.org A common approach involves converting the diamine into a bisamide derivative, which is precisely what this compound is. The resulting diastereomeric derivatives can then be separated on a chiral stationary phase.
For instance, the enantiomeric excess of a resolved diamine can be determined by HPLC using a Pirkle L-Leucine column and a UV-Vis detector. nih.gov The racemic bisamide would show two peaks with equal areas corresponding to the two enantiomers, while a sample enriched in one enantiomer would show peaks with unequal areas. The enantiomeric excess (ee) can be calculated from the relative areas of the two peaks. The retention times for the two enantiomers of a similar bisamide have been reported to be around 10 and 15 minutes under specific chromatographic conditions. nih.gov This methodology is directly applicable to the analysis of this compound.
Theoretical and Computational Investigations of Diaminocyclohexane Derivatives
Density Functional Theory (DFT) Studies for Mechanism Elucidation and Stereocontrol Justification
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate complex reaction mechanisms and to explain the origins of stereoselectivity in reactions catalyzed by complexes of diaminocyclohexane derivatives.
By modeling the potential energy surface of a reaction, DFT calculations can identify transition states and intermediates, providing a step-by-step depiction of the reaction pathway. rsc.org For instance, in the context of asymmetric catalysis, DFT studies can rationalize why a particular enantiomer or diastereomer is formed preferentially. nih.gov This is achieved by comparing the activation energies of the different diastereomeric transition states. The pathway with the lowest energy barrier is the most kinetically favorable and leads to the major product. nih.gov
Recent studies have employed DFT to analyze catalyst-substrate interactions in detail. For example, in aza-Henry reactions catalyzed by derivatives of (R,R)-cyclohexanediamine, computational analysis revealed that a combination of hydrogen bond donor-acceptor interactions and the specific orientation of the electrophile and nucleophile, governed by the chiral cyclohexane (B81311) backbone, dictates the enantioselection. nih.gov Similarly, in NHC-catalyzed cycloadditions, DFT calculations have shown that the cycloaddition step is both rate-determining and stereoselectivity-determining, with the most favorable reaction pathway leading to the experimentally observed main product. nih.gov These studies underscore the importance of non-covalent interactions and steric effects in achieving high levels of stereocontrol. nih.govnih.gov
Key Findings from DFT Studies:
Mechanism Validation: DFT helps confirm or refute proposed reaction mechanisms by calculating the energies of intermediates and transition states.
Stereocontrol Origin: The energy differences between diastereomeric transition states, as calculated by DFT, can accurately predict and justify the stereochemical outcome of a reaction. nih.gov
Catalyst-Substrate Interactions: DFT elucidates the specific non-covalent interactions, such as hydrogen bonding and steric repulsion, that are crucial for stereochemical control. nih.gov
Molecular Mechanics (MM) and Quantum Mechanics (QM) for Conformational Energy and Binding Interactions
Understanding the three-dimensional structure and binding modes of molecules is critical, particularly in drug discovery and catalyst design. Molecular Mechanics (MM) and Quantum Mechanics (QM) are two fundamental computational approaches used for this purpose. Hybrid QM/MM methods, which combine the strengths of both, are especially powerful for studying large systems like protein-ligand complexes. researchgate.netnih.gov
Molecular Mechanics (MM) utilizes classical physics and empirically derived force fields to calculate the potential energy of a system as a function of its atomic coordinates. It is computationally inexpensive, making it suitable for conformational searches and molecular dynamics simulations of large biomolecules. However, MM methods cannot describe electronic effects like bond formation/breaking or charge transfer. researchgate.net
Quantum Mechanics (QM) methods, like DFT, are based on the principles of quantum theory and provide a much more accurate description of electronic structure. rsc.org They are essential for studying reaction mechanisms and properties that depend on the electronic distribution. The high computational cost of QM, however, generally limits its application to smaller molecular systems. researchgate.net
Hybrid QM/MM Methods offer a solution by partitioning the system into two regions. The electronically important part, such as the ligand and the active site of an enzyme, is treated with a high-level QM method, while the remainder of the system (e.g., the rest of the protein and solvent) is handled by a computationally cheaper MM force field. nih.govutdallas.edu This approach allows for an accurate description of the key interactions, such as binding events, within a manageable computational framework. researchgate.net QM/MM calculations have proven valuable for studying binding phenomena, refining crystal structures, and understanding the subtle nature of interactions within protein active sites. utdallas.eduresearchgate.net
| Method | Principle | Strengths | Limitations |
|---|---|---|---|
| Molecular Mechanics (MM) | Classical mechanics with empirical force fields. | Computationally fast; suitable for large systems and long simulations. | Cannot model electronic effects (bond breaking/formation, polarization); accuracy depends on force field parameterization. researchgate.net |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electronic structure. | Highly accurate for electronic properties, reaction energies, and mechanisms. rsc.org | Computationally expensive; generally limited to small or medium-sized systems. researchgate.net |
| Hybrid QM/MM | Combines QM for a core region and MM for the environment. | Balances accuracy and computational cost; allows for the study of reactions and binding in large systems like enzymes. nih.gov | Requires careful definition of the QM/MM boundary; results can be sensitive to the choice of QM and MM methods. nih.gov |
Modeling of Metal-Ligand Interactions and Electronic Structure
Derivatives of trans-1,2-diaminocyclohexane are highly effective ligands for a variety of metal ions, forming stable complexes that are used as catalysts in numerous chemical transformations. researchgate.netacs.org Computational modeling is crucial for understanding the nature of the metal-ligand bond, the geometry of the complex, and its electronic properties, which are all determinants of catalytic activity.
The electronic properties of these complexes are often analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are important indicators of the complex's reactivity and stability. researchgate.net A small HOMO-LUMO gap, for example, suggests that the complex is more polarizable and reactive. researchgate.net Analysis of the molecular orbitals can also reveal the extent of metal-ligand orbital mixing, providing insight into the covalency of the metal-ligand bonds. nih.gov For instance, in iron-sulfur clusters, the metal-metal distance was found to correlate with the covalency of the bridging metal-ligand bonds. nih.gov
researchgate.net| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.10 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.63 eV | Relates to the ability to accept an electron. |
| Energy Gap (ΔE) | 4.47 eV | Indicates chemical reactivity and stability. |
| Hardness (η) | 2.23 eV | Measures resistance to change in electron distribution. |
| Softness (S) | 0.22 eV⁻¹ | Indicates high biological reactivity and ability to interact with other soft molecules like enzymes. researchgate.net |
Computational Analysis of Chiral Pocket Formation and Enantioselectivity
The success of trans-1,2-diaminocyclohexane derivatives in asymmetric catalysis stems from their ability to create a well-defined and rigid chiral environment around a metal center or active site. nih.gov This "chiral pocket" forces an incoming substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer. Computational methods, particularly a combination of molecular docking and molecular dynamics (MD) simulations, are instrumental in analyzing the formation of this chiral pocket and predicting enantioselectivity. nih.gov
Molecular docking is used to predict the preferred binding orientation of a substrate within the active site of a catalyst. Following docking, MD simulations are performed to explore the conformational space of the catalyst-substrate complex and to account for the dynamic nature of the interactions. nih.govnih.gov
A common strategy for predicting enantioselectivity involves analyzing the MD trajectories to identify "near-attack conformations" (NACs)—geometries where the reacting atoms are in close proximity and properly oriented for the reaction to occur. nih.gov The relative populations of NACs leading to the (R) and (S) products can be used to quantitatively predict the enantiomeric excess (ee%). nih.gov More advanced approaches utilize machine learning algorithms, such as deep learning, to analyze the vast amount of data from MD simulations and predict enantiopreference without the need for manually defined geometric criteria. nih.govrug.nl These computational protocols have been successfully applied to enzymes like ω-transaminases, demonstrating good agreement with experimental results and providing a powerful tool for enzyme design and the screening of catalyst variants. nih.govnih.gov
Advanced Derivatization and Functionalization of the Cyclohexane 1,2 Diamine Scaffold
"Desymmetrization" Strategies for trans-1,2-Diaminocyclohexane
The C₂-symmetry of the DACH scaffold is a key feature for many successful ligands. nih.gov However, breaking this symmetry by selectively modifying one of the two chemically equivalent amino groups opens pathways to new classes of non-symmetrical ligands and catalysts. This process, known as desymmetrization, allows for the creation of molecules with distinct functionalities at each nitrogen atom.
A prominent method for the desymmetrization of trans-1,2-diaminocyclohexane involves the controlled mono-N-alkylation. One effective strategy employs α,ω-dihaloalkanes as alkylating agents. This reaction leads to a twofold N,N-alkylation on only one of the two amino groups, yielding a 'primary-tertiary diamine'. In this product, one nitrogen is part of a new heterocyclic ring (e.g., a pyrrolidine (B122466) or piperidine (B6355638) ring), while the other remains a primary amine (-NH₂), available for further, distinct chemical transformations.
Another conceptual approach to desymmetrization is through enzymatic processes. Enzymes can recognize and selectively modify one of two enantiotopic functional groups in a meso compound or one of two identical groups in a C₂-symmetric starting material. For instance, enzymes like Candida antarctica lipase (B570770) B have been used for the enantioselective acylation of related diamine systems, yielding mono-protected derivatives with high optical purity. researchgate.net This enzymatic approach provides a powerful tool for accessing chiral, non-symmetric building blocks from the DACH scaffold.
Synthesis of Chiral Fluorous Diamino-Diol Proligands
Fluorous synthesis represents a modern strategy in organic chemistry that facilitates product purification through the use of perfluoroalkyl chains as phase tags. nih.gov Molecules tagged with a sufficiently long fluorous chain exhibit unique solubility profiles, preferentially dissolving in fluorous solvents over common organic or aqueous solvents. This property allows for straightforward separation of the tagged product from non-fluorous reagents and byproducts via fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction. nih.gov
The synthesis of chiral fluorous diamino-diol proligands from the DACH scaffold combines the principles of fluorous chemistry with asymmetric ligand design. While specific examples of "diamino-diol" proligands are not extensively detailed, a general synthetic approach can be conceptualized based on established fluorous techniques. nih.gov
Preparation of a Fluorous Component: A fluorous tag, typically a long perfluoroalkyl chain attached to a short hydrocarbon spacer (e.g., Rfₙhₘ-), is incorporated into a molecule containing a reactive functional group. nih.gov For a diol proligand, this could involve attaching a fluorous ponytail to a chiral diol unit.
Coupling to the DACH Scaffold: The fluorous-tagged component is then reacted with the trans-1,2-diaminocyclohexane scaffold. For instance, a desymmetrized mono-amine DACH derivative could be reacted with a fluorous-tagged aldehyde to form an imine, followed by reduction to the amine. Alternatively, a C₂-symmetric reaction could involve coupling two equivalents of a fluorous-tagged moiety to both amines of the DACH core.
Purification and Use: The resulting fluorous proligand can be easily purified from non-fluorous side products. These ligands are particularly valuable in catalysis, as they allow for the recovery and reuse of the often-expensive chiral catalyst by simple phase separation. nih.gov
This methodology offers a practical solution to catalyst recovery, a significant challenge in homogeneous catalysis, by combining the proven utility of the DACH scaffold with the purification advantages of fluorous chemistry.
Formation of Heterocyclic Derivatives (e.g., Imidazole (B134444) N-Oxides, Imidazolium (B1220033) Salts)
Further functionalization of the DACH scaffold, particularly its desymmetrized derivatives, provides access to complex heterocyclic structures with significant applications in organocatalysis and as precursors to N-heterocyclic carbenes (NHCs). mdpi.com
The synthesis of imidazole N-oxides is a prime example. Starting from a mono-N-alkylated DACH derivative (a 'primary-tertiary diamine'), the remaining primary amine can undergo a sequential reaction. First, it is condensed with formaldehyde (B43269) to form a monomeric formaldimine intermediate. This intermediate then reacts with an α-hydroxyiminoketone in a cyclization reaction, typically in a solvent like glacial acetic acid, to yield the corresponding 2-unsubstituted imidazole N-oxide. mdpi.com Some derivatives have been shown to be effective organocatalysts in reactions such as the asymmetric allylation of aldehydes. mdpi.com
These imidazole N-oxides are versatile intermediates for generating further derivatives. A key transformation is their O-alkylation, for example, using benzyl (B1604629) bromide, to produce N-benzyloxy-imidazolium salts. nih.gov These salts are stable, often crystalline, compounds. The significance of these imidazolium salts lies in their role as precursors to chiral N-heterocyclic carbenes (NHCs). Deprotonation of the imidazolium salt generates a transient, highly reactive NHC, which can be trapped or used in situ as a potent ligand for transition metals in asymmetric catalysis. nih.gov
The reaction sequence to produce chiral imidazole-2-thiones further illustrates the utility of this pathway. The in situ generated carbene can be trapped with elemental sulfur to yield the corresponding thione, a stable, optically active heterocyclic compound. nih.gov
| Compound | Aldehyde Precursor | Yield (%) |
|---|---|---|
| 1a | Benzaldehyde | 81 |
| 1b | 4-Methylbenzaldehyde | 75 |
| 1c | 4-Methoxybenzaldehyde | 72 |
| 1d | 4-Chlorobenzaldehyde | 68 |
| 1e | 4-Bromobenzaldehyde | 65 |
| 1f | 4-Fluorobenzaldehyde | 58 |
| 1g | 4-Nitrobenzaldehyde | 55 |
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Transformations
The utility of trans-1,2-diaminocyclohexane (DACH) and its derivatives as ligands in a wide array of catalytic transformations is well-documented. nih.govwikipedia.org These ligands have proven to be highly effective in asymmetric catalysis, a testament to the versatility of the DACH scaffold. nih.gov The diacetylated analogue, trans-N,N'-diacetylcyclohexane-1,2-diamine, presents a unique opportunity to expand this catalytic repertoire. The acetyl groups can serve as protecting groups for the diamine, allowing for selective transformations at other parts of a molecule. Subsequent hydrolysis of the acetyl groups can then regenerate the free diamine for further reactions. researchgate.net
While direct catalytic applications of this compound are not yet widely reported, research into its derivatives is promising. For instance, the related compound trans-N,N'-dimethylcyclohexane-1,2-diamine is an effective ligand in copper-catalyzed carbon-nitrogen (C-N) coupling reactions. sigmaaldrich.com These reactions are fundamental in the synthesis of N-aryl amines, N-arylpyridones, and vinylsulfoximines. sigmaaldrich.com This suggests a potential avenue for the application of modified this compound derivatives in similar catalytic systems.
Future research is expected to focus on leveraging the diacetylated compound as a precursor to novel catalysts. The acetyl groups could be chemically modified to introduce new functionalities, leading to catalysts with tailored electronic and steric properties. This could unlock new catalytic transformations that are currently inaccessible with existing DACH-based ligands.
| Property | Value |
| IUPAC Name | N-[(1R,2R)-2-acetamidocyclohexyl]acetamide |
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 70924-78-6 |
| Synonyms | trans-1,2-Bis(acetamido)cyclohexane, N,N'-((trans-Cyclohexane-1,2-diyl)diacetamide |
Table 1: Chemical and Physical Properties of this compound nih.gov
Development of Advanced Ligand Architectures
The design and synthesis of advanced ligand architectures are central to the advancement of catalysis. The this compound molecule offers a versatile platform for the development of such ligands. The C2-symmetric backbone, inherited from DACH, is a privileged structural motif in asymmetric catalysis, providing a well-defined and predictable chiral environment around a metal center. nih.govwikipedia.org
The acetyl groups of this compound can be envisioned as handles for the construction of more complex ligand systems. For example, they could be transformed into other functional groups, such as phosphines, amines, or heterocycles, to create multidentate ligands. These new ligands could then be used to chelate a variety of transition metals, leading to catalysts with enhanced stability, activity, and selectivity. The development of such advanced ligand architectures is a key area of future research.
One of the most successful applications of the parent DACH scaffold is in the synthesis of Salen-type ligands, which are used in the renowned Jacobsen epoxidation. wikipedia.org While this compound itself is not directly used in this context, it could serve as a starting material for the synthesis of novel Salen-type ligands with modified properties. The development of such ligands could lead to catalysts with improved performance in a range of oxidative transformations.
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and sustainable synthesis are increasingly driving innovation in the chemical industry. Flow chemistry, with its inherent advantages in terms of safety, efficiency, and scalability, is a key enabling technology in this regard. The integration of this compound and its derivatives into continuous flow processes is a promising area for future research.
Furthermore, the use of this compound as a recoverable and reusable source of the chiral DACH ligand aligns well with the principles of sustainable synthesis. The acetyl groups can be readily cleaved under mild conditions to release the free diamine, which can then be used in a catalytic reaction. researchgate.net After the reaction, the diamine can be re-acetylated and recovered, creating a closed-loop system that minimizes waste.
Applications in Materials Science Beyond MOFs
The unique structural features of this compound also make it an attractive building block for the synthesis of novel materials. While its parent compound, DACH, has been used in the construction of Metal-Organic Frameworks (MOFs), the diacetylated derivative offers opportunities to explore new areas of materials science.
The presence of two amide functionalities in this compound suggests its potential as a monomer for the synthesis of polyamides. nih.gov The rigid cyclohexane (B81311) backbone could impart unique thermal and mechanical properties to the resulting polymers. The synthesis and characterization of such polyamides is a largely unexplored area of research with significant potential for the development of new high-performance materials.
Q & A
Q. What are the optimal synthetic routes for trans-N,N'-Diacetylcyclohexane-1,2-diamine, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves acetylation of trans-1,2-diaminocyclohexane with acetyl chloride or acetic anhydride under controlled pH and temperature. Steric hindrance and solvent polarity (e.g., dichloromethane vs. THF) significantly impact stereoselectivity. Purity can be monitored via GC (≥96% purity as per ) or non-aqueous titration (≥98% purity, ). For enantiomeric resolution, chiral HPLC with cellulose-based columns is recommended. Reaction optimization should include kinetic studies to minimize side products like cis-isomers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C ( ). Avoid exposure to strong oxidizers (e.g., peroxides), as decomposition products include CO, CO₂, and NOₓ (). Use gloveboxes for air-sensitive manipulations. For long-term stability, conduct accelerated aging tests (40°C/75% RH for 6 months) to assess degradation kinetics .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm acetyl group integration (δ ~2.0 ppm for CH₃) and cyclohexane ring conformation.
- MS : High-resolution ESI-MS for molecular ion validation (theoretical m/z 228.17 for C₁₀H₁₆N₂O₂).
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm; retention time comparison against certified standards ().
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry if crystalline derivatives are accessible .
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal catalysis, and what factors dictate its catalytic efficiency?
- Methodological Answer : The diamine acts as a bidentate ligand, coordinating via nitrogen lone pairs to metals like Cu(I), Fe(III), or Pt(II). Its rigid cyclohexane backbone enhances stereochemical control in asymmetric catalysis (e.g., C–N coupling, ). Efficiency depends on:
- Metal-ligand ratio : Optimal at 1:1 for Cu-catalyzed arylations ().
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce turnover frequency.
- Electronic tuning : Acetyl groups modulate electron density; compare with N,N'-dimethyl analogs ().
Mechanistic studies should combine kinetic profiling (e.g., Eyring plots) and DFT calculations to map transition states .
Q. What are the key challenges in reconciling contradictory data on the compound’s solubility and reactivity across studies?
- Methodological Answer : Discrepancies arise from:
- Solvent purity : Traces of water in DMSO can alter solubility (reported as "slightly soluble" in H₂O, ).
- Isomeric contamination : Even 2% cis-isomer (via GC, ) can skew reactivity in catalysis.
- Temperature dependence : Solubility in NaOH (1N) increases at 50°C ().
Mitigation strategies: - Validate purity via orthogonal methods (e.g., GC + titration).
- Report solvent batch details (e.g., H₂O content by Karl Fischer).
- Use phase diagrams to model solubility-temperature relationships .
Q. How can computational chemistry guide the design of derivatives with enhanced chiral induction capabilities?
- Methodological Answer :
- Docking studies : Simulate ligand-metal interactions (e.g., Cu or Fe centers) using software like Gaussian or ORCA. Focus on bond angles (N–M–N) and charge distribution.
- QSAR models : Correlate acetyl group substituents (e.g., electron-withdrawing vs. donating) with enantiomeric excess (ee%) in catalytic reactions.
- MD simulations : Assess conformational flexibility of the cyclohexane ring in solution; rigidity often improves stereoselectivity ().
Experimental validation via parallel synthesis (e.g., N-trifluoroacetyl analogs) is critical .
Safety and Regulatory Considerations
Q. What are the recommended protocols for neutralizing or disposing of waste containing this compound?
- Methodological Answer :
- Neutralization : Treat with 10% acetic acid to hydrolyze acetyl groups, followed by adsorption onto activated carbon.
- Disposal : Incinerate at >800°C in certified facilities equipped with NOₓ scrubbers (per EPA guidelines).
- Spill management : Use inert absorbents (vermiculite) and avoid aqueous rinses to prevent environmental release ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
